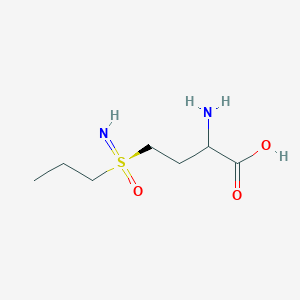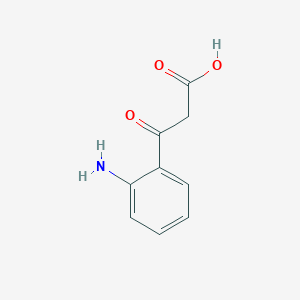
3-(2-Aminophenyl)-3-Oxopropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminobenzoylacetic acid is a 3-oxo monocarboxylic acid that is benzoylacetic acid substituted at position 2 on the benzene ring by an amino group. It has a role as a bacterial metabolite. It is a 3-oxo monocarboxylic acid and a substituted aniline. It derives from a 3-phenylpropionic acid. It is a conjugate acid of a 2-aminobenzoylacetate.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Significance
3-(2-Aminophenyl)-3-Oxopropanoic acid, as part of phenolic acid compounds, has garnered attention due to its biological and pharmacological significance. Phenolic acids like Chlorogenic Acid (CGA) exhibit a wide range of biological activities and therapeutic roles. They are known for their antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, and neuroprotective properties. Furthermore, CGA has been found to regulate lipid metabolism and glucose, contributing to the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds can also protect against chemical or lipopolysaccharide-induced injuries, highlighting their medicinal potential (Naveed et al., 2018).
Role in Cancer Research
Cinnamic acid derivatives, which share structural similarities with 3-(2-Aminophenyl)-3-Oxopropanoic acid, have received attention in cancer research due to their antitumor properties. These compounds have been traditionally and synthetically used as antitumor agents, and recent decades have seen a surge in interest toward various cinnamoyl derivatives and their anticancer efficacy. The rich medicinal tradition of these compounds, combined with their underutilization, underscores the need for further exploration of their potential in cancer therapy (De et al., 2011).
Analytical and Biophysical Applications
Phosphonic acid and its derivatives, with structural analogies to 3-(2-Aminophenyl)-3-Oxopropanoic acid, are employed in various applications due to their coordination or supramolecular properties. These acids have been used for bioactive properties, bone targeting, supramolecular or hybrid materials design, surface functionalization, medical imaging, and as phosphoantigen. The synthesis and applications of these compounds cover a broad spectrum of research fields, including chemistry, biology, and physics, indicating the diverse potential of these compounds in scientific research (Sevrain et al., 2017).
Eigenschaften
Produktname |
3-(2-Aminophenyl)-3-Oxopropanoic Acid |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-(2-aminophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13) |
InChI-Schlüssel |
POAXUNDIOGWQOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




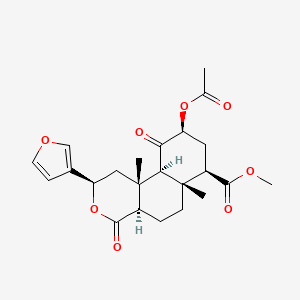

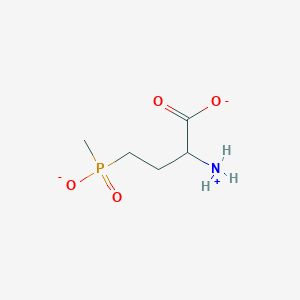




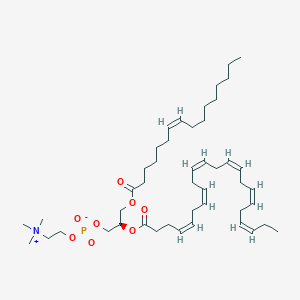

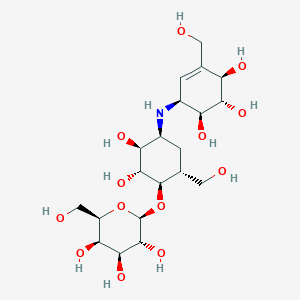
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
